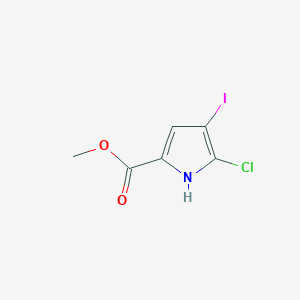

Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C6H5ClINO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate typically involves the halogenation of a pyrrole derivative followed by esterification. One common method includes the reaction of 5-chloro-4-iodopyrrole with methanol in the presence of a suitable catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups.

Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrrole derivative, while oxidation can produce a pyrrole-2-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its halogenated nature allows for various substitution reactions, making it a versatile building block in organic synthesis .

Biological Studies

In biological research, this compound has been evaluated for its potential as an enzyme inhibitor. Studies indicate that derivatives of halogenated pyrroles exhibit significant activity against bacterial enzymes such as gyrase and topoisomerase IV, which are crucial targets for antibiotic development . The lipophilicity of such compounds enhances their ability to penetrate biological membranes, making them suitable candidates for drug design.

Medicinal Chemistry

The compound has been investigated for its role in developing new antimicrobial agents. For instance, derivatives have shown low nanomolar inhibition against gram-positive bacterial strains, indicating potential therapeutic applications . Researchers are actively exploring modifications to improve efficacy and reduce toxicity.

Material Science

In material science, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique properties allow it to be incorporated into polymers or coatings that require specific functional characteristics .

Study 1: Enzyme Inhibition

A study published in ACS Omega demonstrated that halogenated pyrroles, including this compound, were synthesized and tested for their inhibitory effects on bacterial enzymes. The results indicated a promising inhibitory profile, paving the way for further exploration of these compounds as antibiotic candidates .

Study 2: Synthesis of Bioactive Molecules

In another research effort, scientists synthesized several analogs of this compound to evaluate their biological activity. The study highlighted the importance of structural modifications in enhancing the bioactivity of pyrrole derivatives against specific biological targets .

Wirkmechanismus

The mechanism of action of Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 5-chloro-1H-pyrrole-2-carboxylate: Lacks the iodine atom, which may affect its reactivity and applications.

Methyl 4-iodo-1H-pyrrole-2-carboxylate: Lacks the chlorine atom, leading to different chemical properties.

Methyl 5-bromo-4-iodo-1H-pyrrole-2-carboxylate: Substitution of chlorine with bromine can result in different reactivity patterns.

Uniqueness

Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate is unique due to the presence of both chlorine and iodine atoms, which can influence its chemical reactivity and potential applications. The combination of these halogens in the pyrrole ring makes it a versatile intermediate for various synthetic transformations.

Biologische Aktivität

Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, its mechanisms of action, and its potential therapeutic applications.

This compound possesses a pyrrole ring, which is known for its ability to interact with biological macromolecules. The halogen substituents (chlorine and iodine) can influence the compound's reactivity and binding affinity to various targets. The compound may interact with enzymes or receptors, thereby altering their activity, which is critical for its biological effects.

The exact mechanism of action varies depending on the biological context. For instance, it may serve as an inhibitor or modulator in enzymatic pathways, particularly in studies related to cancer and infectious diseases. Its structure allows for potential interactions with key proteins involved in disease processes.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. This compound has shown promise as a scaffold for developing new antibiotics targeting various bacterial strains. For example, studies on similar pyrrole compounds have demonstrated low nanomolar inhibition against DNA gyrase, an essential enzyme in bacterial replication .

Antimalarial Potential

In a study focusing on pyrrole derivatives, compounds were identified that displayed nanomolar potency against Plasmodium dihydroorotate dehydrogenase (DHODH), a target for antimalarial drug development. This compound could potentially be optimized to enhance selectivity and efficacy against malaria parasites while minimizing toxicity to mammalian cells .

Anti-Tuberculosis Activity

Pyrrole-based compounds have been investigated for their anti-tuberculosis activity. Structure–activity relationship studies have shown that modifications to the pyrrole structure can significantly enhance potency against Mycobacterium tuberculosis. Although specific data on this compound is limited, its structural analogs have exhibited promising results in inhibiting mycolic acid biosynthesis, crucial for the survival of the bacteria .

Case Studies and Research Findings

Several studies highlight the potential applications of pyrrole derivatives:

- Antibacterial Activity : A compound similar to this compound demonstrated an IC50 < 10 nM against Staphylococcus aureus, indicating strong antibacterial properties .

- Antimalarial Efficacy : Research on pyrrole-based DHODH inhibitors showed effective in vivo results against malaria with a favorable safety profile .

- Anti-Tuberculosis Potential : Compounds designed based on the pyrrole scaffold showed excellent activity against drug-resistant strains of tuberculosis, emphasizing the importance of structural modifications in enhancing bioactivity .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO2/c1-11-6(10)4-2-3(8)5(7)9-4/h2,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYAXSUXEABZDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N1)Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.